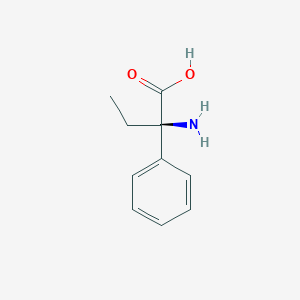
(2R)-2-amino-2-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-2-amino-2-phenylbutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to the second carbon atom of a butanoic acid chain. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) configuration specifies the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of a strong base, such as sodium
Biological Activity
(2R)-2-amino-2-phenylbutanoic acid, also known as phenylalanine derivative or (R)-2-amino-2-phenylbutanoic acid, is a chiral amino acid that has garnered interest for its potential biological activities. This article explores its synthesis, biological functions, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H13NO2, with a molecular weight of 179.22 g/mol. The compound features an amino group, a phenyl group, and a butanoic acid backbone, which contribute to its unique properties and biological interactions.
Synthesis Methods:
The synthesis of this compound typically involves:
- Starting with chiral precursors such as (S)-2-phenylbutanoic acid.
- Converting the carboxylic acid group to an amine via amination reactions.
- Forming the hydrochloride salt through treatment with hydrochloric acid for stability and solubility in biological assays.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in the body. The amino group can form hydrogen bonds, while the phenyl group engages in hydrophobic interactions with proteins and enzymes, influencing metabolic pathways and signaling mechanisms.
Therapeutic Potential
Research has indicated several therapeutic applications for this compound:
-
Neurotransmitter Regulation:
- It acts as a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
- Studies have shown that derivatives of this amino acid can selectively inhibit glycine transporters, potentially offering analgesic effects without significant side effects .
- Antioxidant Properties:
- Cancer Research:
Table 1: Summary of Biological Activities
Notable Research Outcomes
- A study focused on modifying acyl-glycine structures found that certain derivatives of this compound exhibited higher potency as GlyT2 inhibitors compared to traditional compounds, demonstrating its potential for pain management therapies .
- Another investigation into the antioxidant properties revealed that this compound could significantly scavenge free radicals, supporting its use in dietary supplements aimed at reducing disease risk .
Properties
IUPAC Name |
(2R)-2-amino-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUDSPYIGPGGP-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C1=CC=CC=C1)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














